molecular formula C15H12F2N2O5 B10941145 N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-nitrobenzamide

N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-nitrobenzamide

Cat. No.: B10941145
M. Wt: 338.26 g/mol
InChI Key: NPUGIOWYNQLTQE-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-nitrobenzamide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, along with a nitrobenzamide moiety. Its distinct chemical structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-nitrobenzamide typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common starting material is 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with bromomethyl cyclopropane. This is followed by oxidation and subsequent N-acylation to form the final product .

Industrial Production Methods

For industrial-scale production, the use of sodium hydroxide as an alkali in the final step of the synthesis has been shown to be more economical compared to other bases like sodium hydride or potassium tert-butoxide. This method allows for a higher yield and purity of the target compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives where the nitro group is reduced to an amine.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-nitrobenzamide stands out due to its combination of difluoromethoxy, methoxy, and nitrobenzamide groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C15H12F2N2O5

Molecular Weight

338.26 g/mol

IUPAC Name

N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-nitrobenzamide

InChI

InChI=1S/C15H12F2N2O5/c1-23-13-8-10(5-6-12(13)24-15(16)17)18-14(20)9-3-2-4-11(7-9)19(21)22/h2-8,15H,1H3,(H,18,20)

InChI Key

NPUGIOWYNQLTQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(F)F

Origin of Product

United States

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